molecular formula C8H13N3 B1374423 4-Butylpyrimidin-2-amine CAS No. 30537-99-6

4-Butylpyrimidin-2-amine

Cat. No. B1374423
CAS RN: 30537-99-6
M. Wt: 151.21 g/mol
InChI Key: KSNSIPKCSJTVKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Butylpyrimidin-2-amine can be synthesized by the reaction of butylamine with pyrimidine-2-carboxylic acid, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).


Molecular Structure Analysis

The molecular structure of 4-Butylpyrimidin-2-amine is C8H13N3. Unfortunately, the specific details about its linear structure formula and InChI Key are not available .


Physical And Chemical Properties Analysis

The physical properties of 4-Butylpyrimidin-2-amine include a white to off-white powder, a melting point of 246-248°C, and a boiling point of 427.2°C at 760 mmHg. It is slightly soluble in water, but soluble in most organic solvents.

Scientific Research Applications

Anti-Inflammatory Applications

4-Butylpyrimidin-2-amine derivatives have been studied for their potential anti-inflammatory properties. Research indicates that these compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests a promising avenue for the development of new anti-inflammatory agents.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Using optimized Buchwald-Hartwig amination conditions, researchers have been able to create new N-Arylpyrimidin-2-amine derivatives, which are important for their versatile biological and pharmacological activities .

Antifungal and Pesticidal Activities

Some derivatives of 4-Butylpyrimidin-2-amine exhibit antifungal and pesticidal activities. This makes them valuable in the development of new treatments for fungal infections and as potential components in pesticides .

Kinase Inhibition

These compounds have shown enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3). This is particularly important for the treatment of diseases like chronic myeloid leukemia, where kinase activity is a key factor .

N-Type Ca-Channel Inhibition

Derivatives of 4-Butylpyrimidin-2-amine are also active as inhibitors for N-type Ca-channels. This application is significant in the field of neurology, as these channels are involved in various neurological processes .

Endothelin Receptor Inhibition

The compound has been used to inhibit endothelin receptors, which play a role in vasoconstriction and cardiovascular diseases. This suggests potential therapeutic applications in managing cardiovascular conditions .

Metal Complexation

4-Pyridinylpyrimidines, which can be synthesized from 4-Butylpyrimidin-2-amine, are widely used as ligands for metal complexation. This has implications in the field of material science and catalysis .

Development of Anti-Prion Medications

There is potential for the development of drugs for the treatment of prion diseases using 4-Butylpyrimidin-2-amine derivatives. This is due to their ability to act as potent drug candidates by inhibiting the formation of prions .

Safety And Hazards

The safety information for 4-Butylpyrimidin-2-amine includes several precautionary statements. For example, if medical advice is needed, have the product container or label at hand. It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood .

properties

IUPAC Name

4-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSIPKCSJTVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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